(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzisothiazoles, which are characterized by a fused benzene and isothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with an appropriate electrophile to form the benzisothiazole core.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl or benzisothiazole rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Methanol, methyl iodide, halogenated compounds
Coupling Reagents: Palladium catalysts, boronic acids, alkenes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.
Scientific Research Applications
(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays and studies of enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide can be compared with other benzisothiazole derivatives, such as:
2-Methylbenzisothiazole: Lacks the methoxy group and has different chemical properties and applications.
3-Phenyl-2-methylbenzisothiazole: Similar structure but without the methoxy group, leading to different reactivity and biological activity.
4-Methoxybenzisothiazole: Lacks the methyl group, resulting in distinct chemical behavior and uses.
Properties
CAS No. |
256221-18-8 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenyl)-2-methyl-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO3S/c1-16-15(11-7-9-12(19-2)10-8-11)13-5-3-4-6-14(13)20(16,17)18/h3-10,15H,1-2H3/t15-/m0/s1 |
InChI Key |
AGMLDWZOMOUTDX-HNNXBMFYSA-N |
Isomeric SMILES |
CN1[C@H](C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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